1-methyl-2-{[(2-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile
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Overview
Description
1-METHYL-2-(2-TOLUIDINOMETHYL)-1H-INDOL-3-YL CYANIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has a unique structure that includes a cyanide group, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1-METHYL-2-(2-TOLUIDINOMETHYL)-1H-INDOL-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Toluidinomethyl Group: This step involves the reaction of the indole derivative with a toluidine derivative under conditions that promote the formation of a carbon-nitrogen bond.
Introduction of the Cyanide Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-METHYL-2-(2-TOLUIDINOMETHYL)-1H-INDOL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The cyanide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-2-(2-TOLUIDINOMETHYL)-1H-INDOL-3-YL CYANIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interaction with enzymes and receptors.
Chemical Biology: The compound is used as a tool in chemical biology to investigate cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-METHYL-2-(2-TOLUIDINOMETHYL)-1H-INDOL-3-YL CYANIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanide group can also play a role in its reactivity, potentially forming covalent bonds with target molecules and altering their function.
Comparison with Similar Compounds
1-METHYL-2-(2-TOLUIDINOMETHYL)-1H-INDOL-3-YL CYANIDE can be compared with other indole derivatives, such as:
1-METHYL-2-(2-AMINOMETHYL)-1H-INDOL-3-YL CYANIDE: This compound has a similar structure but lacks the toluidine group, which may result in different biological activity and reactivity.
1-METHYL-2-(2-TOLUIDINOMETHYL)-1H-INDOL-3-YL ACETATE: This derivative has an acetate group instead of a cyanide group, which can significantly alter its chemical properties and biological effects.
1-METHYL-2-(2-TOLUIDINOMETHYL)-1H-INDOL-3-YL METHYL ETHER: This compound has a methyl ether group, which may influence its solubility and reactivity compared to the cyanide derivative.
The uniqueness of 1-METHYL-2-(2-TOLUIDINOMETHYL)-1H-INDOL-3-YL CYANIDE lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3 |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-methyl-2-[(2-methylanilino)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C18H17N3/c1-13-7-3-5-9-16(13)20-12-18-15(11-19)14-8-4-6-10-17(14)21(18)2/h3-10,20H,12H2,1-2H3 |
InChI Key |
UVBMDGHILWDPPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=C(C3=CC=CC=C3N2C)C#N |
Origin of Product |
United States |
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